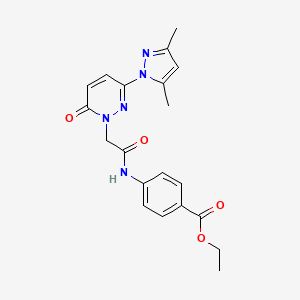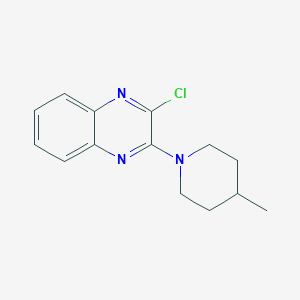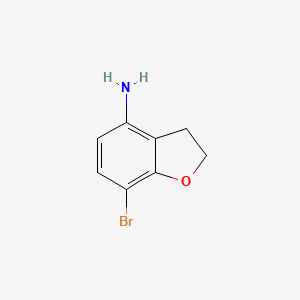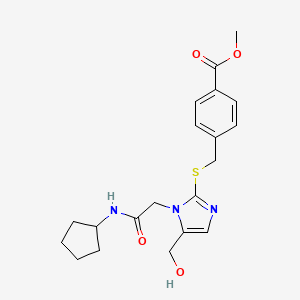
(3-Methylsulfanylcyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylsulfanylcyclobutyl)methanol is an organic compound with the molecular formula C6H12OS It is characterized by a cyclobutyl ring substituted with a methylsulfanyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylsulfanylcyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclobutanone with methylthiol in the presence of a base to form the methylsulfanylcyclobutanone intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylsulfanylcyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclobutylmethane derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the methylsulfanyl group.
Major Products Formed
Oxidation: Formation of (3-Methylsulfanylcyclobutyl)aldehyde or (3-Methylsulfanylcyclobutyl)carboxylic acid.
Reduction: Formation of (3-Methylsulfanylcyclobutyl)methane.
Substitution: Formation of various substituted cyclobutylmethanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Methylsulfanylcyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Methylsulfanylcyclobutyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfanyl group can participate in nucleophilic and electrophilic interactions, affecting the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanemethanol: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
(3-Methylcyclobutyl)methanol:
(3-Methylsulfanylcyclobutyl)ethanol: Similar structure with an additional carbon in the alcohol group, affecting its physical and chemical properties.
Eigenschaften
IUPAC Name |
(3-methylsulfanylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-8-6-2-5(3-6)4-7/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOMPPLZGQJWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2864511.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2864515.png)

![4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2864520.png)
![1,3-diphenyl-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2864521.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864523.png)

![4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2864525.png)
![2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2864526.png)
![{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride](/img/structure/B2864527.png)



